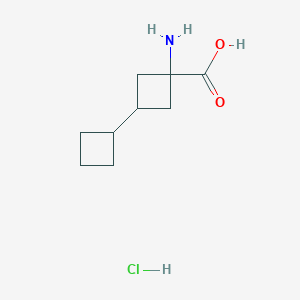![molecular formula C16H12Cl3NS2 B2385167 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-95-8](/img/structure/B2385167.png)
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine (7C4D2DB) is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. 7C4D2DB is a member of the benzothiazepine family of compounds and has been shown to have a variety of biochemical and physiological effects. This article will discuss the synthesis method for 7C4D2DB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for its use in scientific research.
Wirkmechanismus
The exact mechanism of action of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is not yet fully understood. However, it is believed that the compound acts by binding to specific receptors in the body and modulating their activity. Specifically, this compound has been shown to bind to the G-protein coupled receptor family, which is involved in a variety of biological processes, including cell signaling, cell growth, and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to modulate the activity of various enzymes, including cyclo-oxygenase, lipoxygenase, and phospholipase A2. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine in lab experiments has several advantages. It is easily synthesized in aqueous solution and is relatively stable, making it suitable for use in a variety of experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. The main limitation of this compound is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine in scientific research. One potential direction is the exploration of its potential applications in the treatment of various diseases, such as cancer, Alzheimer’s disease, and diabetes. Additionally, further research into the exact mechanism of action of this compound could lead to the development of more effective drugs based on the compound. Finally, this compound could be used as a model compound to study the structure-activity relationships of other benzothiazepines, which could lead to the development of more effective drugs for a variety of conditions.
Synthesemethoden
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is synthesized through a multi-step reaction involving the condensation of 4-chloro-2-chlorobenzylsulfanyl-1,3-dihydro-2H-benzothiazepine and 7-chloro-1,5-dihydro-2H-benzothiazepine. The first step of the reaction involves the condensation of the two molecules to form an intermediate, which is then hydrolyzed to yield the final product. The reaction is carried out in aqueous solution at a temperature of approximately 100°C and is typically completed in approximately two hours.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the structure-activity relationships of benzothiazepines, as well as to investigate the mechanisms of action of these compounds. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes.
Eigenschaften
IUPAC Name |
7-chloro-4-[(2,4-dichlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NS2/c17-11-2-1-10(13(19)7-11)9-22-16-5-6-21-15-4-3-12(18)8-14(15)20-16/h1-4,7-8H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBGBSMGYHPIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)


![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)

![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)
![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)


